1,5-dimethyl-1H-pyrazole-4-carboxamide
CAS No.: 103589-70-4
Cat. No.: VC6225487
Molecular Formula: C6H9N3O
Molecular Weight: 139.158
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103589-70-4 |
|---|---|
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.158 |
| IUPAC Name | 1,5-dimethylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3,(H2,7,10) |
| Standard InChI Key | JXSNZAFURLJYKF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)C(=O)N |
Introduction
Molecular Structure and Physicochemical Properties
The molecular structure of 1,5-dimethyl-1H-pyrazole-4-carboxamide (C₇H₁₀N₄O) features a pyrazole core with methyl substituents at positions 1 and 5 and a carboxamide group at position 4. The pyrazole ring’s aromaticity and the electron-withdrawing nature of the carboxamide group influence its reactivity and solubility .
Key Molecular Descriptors
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Molecular Weight: 166.18 g/mol (calculated from formula C₇H₁₀N₄O).
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logP: Estimated between -1.0 and -0.5 based on analogs such as 1-(1,5-dimethyl-1H-pyrazole-4-sulfonyl)-N-[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]piperidine-3-carboxamide (logP = -1.7265) .
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Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 4 acceptors (amide O, pyrazole N).
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Polar Surface Area: ~80 Ų (derived from similar carboxamide-containing pyrazoles) .
Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives
*Estimated values based on structural analogs .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxamide likely follows a multi-step protocol analogous to related pyrazole-carboxamide derivatives. A proposed route involves:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-ketoesters to form the 1,5-dimethylpyrazole core .
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Carboxamide Introduction: Nucleophilic acyl substitution or coupling reactions to attach the carboxamide group at position 4. For example, reacting 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride with ammonia.
Technical Considerations
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Coupling Agents: Carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) may facilitate amide bond formation .
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Protection Strategies: Temporary protection of reactive sites on the pyrazole ring to prevent side reactions .
Spectroscopic Characterization
While direct data for 1,5-dimethyl-1H-pyrazole-4-carboxamide are unavailable, analogous compounds provide reference benchmarks:
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¹H NMR: Expected signals include singlet peaks for methyl groups (δ 2.1–2.5 ppm) and amide NH protons (δ 6.5–7.0 ppm).
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Reactivity and Functionalization
The carboxamide group at position 4 serves as a reactive handle for further derivatization:
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Hydrolysis: Under acidic or basic conditions, the amide may hydrolyze to the corresponding carboxylic acid .
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Nucleophilic Substitution: The amide nitrogen can participate in alkylation or acylation reactions to yield secondary or tertiary amides .
Table 2: Reactivity Profile of Key Functional Groups
| Functional Group | Reaction Type | Example Product |
|---|---|---|
| Pyrazole Ring | Electrophilic Substitution | Halogenation at position 3 |
| Carboxamide | Hydrolysis | 1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid |
| Methyl Groups | Oxidation | Hydroxymethyl or carboxyl derivatives |
Biological Activity and Applications
Pyrazole-carboxamide hybrids are investigated for diverse biological activities, including:
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Enzyme Inhibition: Analogous compounds exhibit affinity for kinases and proteases due to hydrogen bonding with the amide group .
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Antimicrobial Properties: Pyrazole derivatives demonstrate activity against bacterial and fungal pathogens by disrupting cell membrane synthesis .
Hypothesized Mechanisms
While specific studies on 1,5-dimethyl-1H-pyrazole-4-carboxamide are lacking, its structural features suggest potential interactions with:
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